Home > Products > Screening Compounds P32029 > 8-Cyclopentylmethoxy-quinolin-2-ylamine
8-Cyclopentylmethoxy-quinolin-2-ylamine -

8-Cyclopentylmethoxy-quinolin-2-ylamine

Catalog Number: EVT-10977811
CAS Number:
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Cyclopentylmethoxy-quinolin-2-ylamine is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a quinoline moiety substituted with a cyclopentylmethoxy group and an amino group. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

Source

The compound is synthesized through various chemical reactions involving quinoline derivatives. The presence of the cyclopentylmethoxy and amino groups enhances its biological activity and solubility, making it a subject of interest in medicinal chemistry.

Classification

8-Cyclopentylmethoxy-quinolin-2-ylamine can be classified under:

  • Chemical Class: Quinoline derivatives
  • Functional Groups: Amines, ethers
  • Potential Applications: Anticancer agents, antimicrobial agents
Synthesis Analysis

The synthesis of 8-Cyclopentylmethoxy-quinolin-2-ylamine can be approached through several methods, typically involving the functionalization of the quinoline structure.

Methods

  1. O-acylation Reaction: This method involves the reaction of 8-hydroxyquinoline with an appropriate acylating agent in the presence of a base such as triethylamine. The reaction is often performed in solvents like acetonitrile under controlled heating conditions to facilitate product formation with high yields .
  2. Amine Substitution: The introduction of the amino group can be achieved through nucleophilic substitution reactions where an amine reacts with a suitable halogenated quinoline derivative. This process typically requires careful control of reaction conditions to avoid unwanted side reactions .
  3. Cyclopentylmethoxy Group Introduction: The cyclopentylmethoxy group can be introduced via etherification reactions where cyclopentanol is reacted with a suitable halide or activated quinoline derivative under acidic or basic conditions .

Technical Details

The synthesis often employs techniques such as:

  • Thin Layer Chromatography (TLC) for monitoring reaction progress.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight determination.
Molecular Structure Analysis

Structure

The molecular structure of 8-Cyclopentylmethoxy-quinolin-2-ylamine features:

  • A quinoline core, which consists of a fused benzene and pyridine ring.
  • A cyclopentyl group attached via a methoxy linkage at the 8-position.
  • An amino group at the 2-position.

Data

Key structural data includes:

  • Molecular Formula: C15H16N2O
  • Molecular Weight: Approximately 244.30 g/mol
  • Key Functional Groups: Methoxy (-OCH3), Amino (-NH2)
Chemical Reactions Analysis

8-Cyclopentylmethoxy-quinolin-2-ylamine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further functionalization at the quinoline ring.
  2. Acid-Base Reactions: The amino group can accept protons, making it useful in acid-base chemistry.
  3. Oxidation Reactions: The methoxy group may undergo oxidation under certain conditions to yield different derivatives.

Technical Details

Reactions are typically monitored using techniques like High Performance Liquid Chromatography (HPLC) and NMR spectroscopy to confirm product formation and purity.

Mechanism of Action

The mechanism of action for compounds like 8-Cyclopentylmethoxy-quinolin-2-ylamine often involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Compounds may inhibit specific enzymes involved in disease processes, such as kinases or proteases.
  2. Receptor Modulation: They may act on neurotransmitter receptors or other cellular targets to exert pharmacological effects.

Data

Studies indicate that quinoline derivatives can exhibit significant activity against various cancer cell lines, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally within the range typical for quinoline derivatives.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids and bases.

Relevant Data or Analyses

Characterization techniques such as X-ray crystallography may be employed to determine precise molecular arrangements and interactions within crystal lattices .

Applications

8-Cyclopentylmethoxy-quinolin-2-ylamine has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new anticancer agents.
  2. Pharmaceutical Research: Investigated for its antimicrobial properties against resistant strains.
  3. Biochemical Studies: Used in studies related to enzyme inhibition and receptor binding assays.
Introduction: Therapeutic Significance and Biological Targets

Pharmacological Relevance of 2-Aminoquinoline Scaffolds in GPCR Modulation

2-Aminoquinoline derivatives constitute a structurally diverse and pharmacologically significant class of compounds exhibiting potent activity against numerous biological targets. Their inherent molecular architecture provides a versatile platform for interaction with enzyme active sites and receptor binding pockets. Notably, the bicyclic quinoline system offers substantial planarity for π-π stacking interactions, while the exocyclic 2-amino group serves as a hydrogen bond donor and acceptor, facilitating critical contacts with complementary amino acid residues in target proteins. This versatility underpins their broad therapeutic applications, spanning antimicrobial, anticancer, and central nervous system (CNS)-targeting agents [4] .

In the context of GPCR modulation, 2-aminoquinolines demonstrate a remarkable capacity to interact with transmembrane helices and extracellular loops characteristic of these receptors. The protonatable quinoline nitrogen and the 2-amino group are particularly crucial for forming ionic and hydrogen-bonding interactions within the orthosteric or allosteric binding sites of various aminergic and peptide-binding GPCRs. This inherent binding promiscuity necessitates strategic structural modifications to achieve receptor subtype selectivity, a key objective in minimizing off-target effects. Systematic exploration of substituents at the 3-, 6-, and notably, the 8-position of the quinoline ring has proven highly effective in refining pharmacological profiles, enabling the development of highly selective ligands for specific GPCRs, including MCHR1 [5] [9].

Table 1: Pharmacological Profile of Representative 2-Aminoquinoline Derivatives Targeting GPCRs

Compound StructurePrimary GPCR TargetKey Pharmacological ActivityReference
8-Hexyloxy-quinolin-2-amineMelanin-Concentrating Hormone Receptor 1 (MCHR1)High Affinity Antagonism; Suppression of Food Intake [5]
3-(Aminomethyl)-8-methylquinolineMelanin-Concentrating Hormone Receptor 1 (MCHR1)High Affinity Antagonism (IC₅₀ = 0.54 nM); Improved Selectivity vs 5-HT₂c [9]
8-(1,3,3-Trimethyl-butoxy)-quinolin-2-ylamineMelanin-Concentrating Hormone Receptor 1 (MCHR1)Potent Binding Affinity; Anorexigenic Effect [5]

Melanin-Concentrating Hormone Receptor 1 (MCHR1) as Primary Molecular Target

Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a class A GPCR predominantly expressed within the central nervous system, particularly in regions governing feeding behavior, energy homeostasis, mood regulation, and stress responses (e.g., hypothalamus, nucleus accumbens, hippocampus). Its endogenous ligand, Melanin-Concentrating Hormone (MCH), is a 19-amino acid cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. Activation of MCHR1 by MCH triggers complex intracellular signaling cascades, primarily coupling to Gαq/11 proteins, leading to phospholipase C activation, inositol trisphosphate (IP₃) production, diacylglycerol (DAG) release, and intracellular calcium mobilization. MCHR1 can also couple to Gαi/o proteins, inhibiting adenylyl cyclase and reducing cyclic adenosine monophosphate (cAMP) levels [2] [7].

Compelling genetic and pharmacological evidence establishes MCHR1 as a critical regulator of energy balance. Genetic deletion of the MCHR1 gene in mice results in a lean phenotype characterized by hypermetabolism, reduced food intake, and resistance to diet-induced obesity. Conversely, central administration of MCH potently stimulates feeding in rodents. Consequently, antagonism of MCHR1 signaling presents a promising therapeutic strategy for curbing hyperphagia and promoting weight loss in obesity. Beyond metabolic regulation, MCHR1 signaling modulates emotional processes, reward pathways, and sleep architecture, suggesting potential therapeutic utility for MCHR1 antagonists in anxiety, depression, and addiction disorders [7] [9].

Table 2: Clinically Explored MCHR1 Antagonists Based on the 2-Aminoquinoline Scaffold

Compound Name/IdentifierDevelopment StatusKey Structural FeaturesReported Indications
SNAP-7941Preclinical8-(1-Methyl-butoxy)-quinolin-2-ylamineObesity, Anxiety, Depression [2]
T-226296PreclinicalStructural analogue of SNAP-7941Obesity [2]
AZD1979Phase 1Undisclosed structure (MCHR1 antagonist)Obesity [2]
BMS-830216Phase 1Undisclosed structure (MCHR1 antagonist)Obesity [2]
AMG 076Discontinued (Phase 1)Undisclosed structure (MCHR1 antagonist)Obesity [2]

Structure-Function Basis for Selective Receptor Antagonism

The molecular recognition of 8-cyclopentylmethoxy-quinolin-2-ylamine by Melanin-Concentrating Hormone Receptor 1 (MCHR1) involves specific interactions between the ligand's distinct chemical features and complementary residues within the receptor's transmembrane helical bundle (TMHs). Detailed structure-activity relationship (SAR) studies, supported by site-directed mutagenesis and molecular modeling, elucidate the critical pharmacophoric elements:

  • Essential 2-Amino Group: The primary amine at the 2-position serves as a crucial anchor point. This group typically forms a pivotal salt bridge or strong hydrogen-bonding interaction with a conserved aspartate residue (e.g., Asp123 in transmembrane helix 3 (TMH3) of human MCHR1), a common feature in class A GPCR ligand binding. Protonation of the quinoline nitrogen (N1) under physiological pH may further contribute to electrostatic interactions within the binding pocket [5] [9].
  • Quinoline Core: The planar bicyclic quinoline system engages in aromatic stacking interactions (π-π or cation-π) with hydrophobic and aromatic residues lining the binding cavity (e.g., residues in TMH5, TMH6). The specific electron distribution within the ring influences binding affinity.
  • 8-Substituent Role: The substituent at the 8-position is paramount for high affinity and selectivity. Its primary role is to occupy a distinct lipophilic sub-pocket within the MCHR1 binding site. The steric bulk, hydrophobicity, and conformational flexibility of this substituent profoundly impact receptor binding kinetics and functional antagonism. The cyclopentylmethoxy group in 8-cyclopentylmethoxy-quinolin-2-ylamine provides optimal steric bulk and lipophilicity to deeply engage with this hydrophobic sub-pocket, formed by residues from TMHs 3, 5, 6, and 7, while avoiding steric clashes that could reduce affinity. This interaction is critical for displacing the endogenous peptide agonist MCH and stabilizing the receptor in an inactive conformation [5] [9].

SAR analyses consistently demonstrate that modifications at positions other than C-8 generally lead to significant drops in MCHR1 affinity. For instance, alkyl or alkoxy groups at the 6- or 7-positions often reduce potency. However, specific substitutions on the alkoxy chain itself (e.g., branching, introduction of constrained rings like cyclopentylmethyl) can fine-tine the orientation and van der Waals contacts within the lipophilic pocket, leading to enhanced binding and selectivity over structurally related off-target receptors like 5-hydroxytryptamine 2C receptor (5-HT₂c) [9]. The cyclopentylmethoxy moiety achieves an optimal balance of size, lipophilicity, and conformational restriction, maximizing favorable hydrophobic interactions and minimizing entropic penalties upon binding compared to linear alkyl chains or smaller cyclic alkoxy groups.

Rationale for Alkoxy Substitutions in Enhancing Target Affinity

The strategic installation of alkoxy substituents, particularly at the 8-position of the quinoline ring in 2-aminoquinoline derivatives, represents a cornerstone optimization strategy for developing high-affinity Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. This approach is driven by several key biophysical and pharmacological principles:

  • Lipophilic Pocket Engagement: The binding site of MCHR1 encompasses a deep, predominantly hydrophobic cavity adjacent to the region occupied by the quinoline core. Linear alkyl chains (e.g., hexyloxy, octyloxy) possess significant lipophilicity but lack conformational rigidity, leading to entropic penalties upon binding. Cyclic alkoxy groups, such as cyclohexyloxy or cyclopentylmethoxy, offer constrained hydrophobic bulk. The cyclopentylmethyl group provides a rigid, globular, and highly lipophilic moiety perfectly sized to fill this sub-pocket efficiently. This maximizes favorable van der Waals interactions with non-polar residues (e.g., leucine, valine, phenylalanine, isoleucine) lining the pocket, significantly boosting binding enthalpy. The methylene linker in cyclopentylmethoxy offers additional flexibility compared to a direct cycloalkyl attachment, allowing the cyclopentyl ring to adopt its optimal orientation within the pocket [5].
  • Steric Optimization and Selectivity: The size and shape of the 8-alkoxy group critically influence not only affinity but also receptor subtype selectivity. Smaller alkoxy groups (e.g., methoxy, ethoxy) fail to adequately occupy the lipophilic pocket, resulting in weak binding. Excessively large or branched substituents (e.g., adamantylmethoxy) may cause steric hindrance or force unfavorable receptor conformational changes, reducing affinity. The cyclopentylmethyl group represents a "Goldilocks" substituent – large enough for potent hydrophobic interactions but compact enough to avoid steric clashes. Furthermore, the specific topology of the MCHR1 lipophilic pocket differs from those found in closely related off-target GPCRs (e.g., 5-HT₂c). The cyclopentylmethoxy group is uniquely shaped to complement the MCHR1 pocket while fitting poorly into off-target pockets, thereby enhancing selectivity [5] [9].
  • Metabolic Considerations: While not the primary focus of affinity optimization, the choice of alkoxy substituent also influences metabolic stability. Highly flexible, long alkyl chains are susceptible to ω- and β-oxidation. Tertiary carbons in branched chains or alicyclic rings can be sites of cytochrome P450-mediated hydroxylation. The cyclopentyl ring, lacking easily oxidized positions (tertiary hydrogens are relatively shielded), and the methylene linker offer improved metabolic stability compared to longer linear alkyl chains or more oxidatively labile groups, indirectly supporting sustained receptor occupancy and in vivo efficacy [9].

Table 3: Impact of 8-Alkoxy Substituents on MCHR1 Binding Affinity in 2-Aminoquinoline Derivatives

8-SubstituentRelative Binding Affinity to MCHR1Key Structural PropertyInference
Methoxy (-OCH₃)Very LowSmall Size, Low LipophilicityInsufficient lipophilic pocket filling
Hexyloxy (-OC₆H₁₃)ModerateLinear Alkyl, Moderate LipophilicityAdequate lipophilicity but high flexibility
Cyclohexyloxy (-O-C₆H₁₁)HighAlicyclic, High Lipophilicity, RigidGood pocket filling, reduced flexibility
Cyclopentylmethoxy (-OCH₂-C₅H₉)Very HighAlicyclic + Spacer, High Lipophilicity, Constrained FlexibilityOptimal size, shape, and lipophilicity for deep pocket engagement
(1,2,3,4-Tetrahydronaphthalen)-yloxyHighPolycyclic Aromatic, High LipophilicityGood affinity but potential for off-target binding
AdamantylmethoxyLow-ModeratePolycyclic Cage, Extreme Lipophilicity/Steric BulkPotential steric clash or unfavorable desolvation

Properties

Product Name

8-Cyclopentylmethoxy-quinolin-2-ylamine

IUPAC Name

8-(cyclopentylmethoxy)quinolin-2-amine

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

InChI

InChI=1S/C15H18N2O/c16-14-9-8-12-6-3-7-13(15(12)17-14)18-10-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17)

InChI Key

KGRRNRLJYPHJMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=CC=CC3=C2N=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.